5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide
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Overview
Description
5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium (Pd) catalyst.
Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the oxan-4-ylmethyl moiety.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.
Phenyl-substituted Triazoles: Compounds with phenyl groups attached to the triazole ring can have comparable chemical properties and reactivity.
Oxan-4-ylmethyl Substituted Compounds: These compounds contain the oxan-4-ylmethyl group, which can influence their solubility and stability.
Uniqueness: 5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-N-(oxan-4-ylmethyl)-1-(4-phenylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-21(22(27)23-15-17-11-13-28-14-12-17)24-25-26(16)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-10,17H,11-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOQTFSSGGBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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